molecular formula C12H14N2O3 B13496937 Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

Cat. No.: B13496937
M. Wt: 234.25 g/mol
InChI Key: BJSQNWCMSYBQMF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of benzoic acid and contains an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with an imidazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
  • 3-Methyl-2-oxazolidinone

Uniqueness

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the imidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate, a compound with the molecular formula C11H12N2O3C_{11}H_{12}N_{2}O_{3} and a molecular weight of approximately 220.22 g/mol, has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety linked to an imidazolidinone ring, which is significant for its biological interactions. The presence of the imidazolidinone structure is known to confer various pharmacological properties, including antimicrobial and anti-inflammatory effects.

PropertyValue
CAS Number 651749-46-1
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.22 g/mol
IUPAC Name This compound
LogP 0.7078

The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. The imidazolidinone ring can modulate enzyme activities, potentially leading to inhibition or activation of various biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes or signal transduction pathways.

Biological Activity

Research indicates that compounds similar to this compound often exhibit notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains due to its structural similarities with known antimicrobial agents like oxazolidinones .
  • Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory potential, as imidazolidinone derivatives frequently show such activity in pharmacological studies.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidinone derivatives, which included compounds structurally related to this compound, demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship (SAR) indicated that modifications in the imidazolidinone ring could enhance efficacy against resistant strains .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of specific enzymes linked to inflammatory responses. This compound was tested alongside other derivatives in vitro to determine its effect on cyclooxygenase (COX) enzymes. Results showed promising inhibition rates comparable to established anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-(2-oxoimidazolidin-1-yl)benzoate C₁₁H₁₂N₂O₃Directly related compound with potential similar activities
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃Different substitution pattern affecting activity
Methyl 3-(3-iminoimidazolidinyl)benzoate C₁₁H₁₂N₂O₃Contains an imino group altering reactivity

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

InChI

InChI=1S/C12H14N2O3/c1-8-9(11(15)17-2)4-3-5-10(8)14-7-6-13-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,16)

InChI Key

BJSQNWCMSYBQMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCNC2=O)C(=O)OC

Origin of Product

United States

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